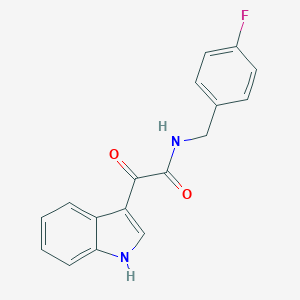
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TCS1105 是一种苯二氮卓类配体,以其对γ-氨基丁酸类型 A (GABAA) 受体的双重作用而闻名。它作为包含 α-2 亚基的受体的激动剂,以及作为包含 α-1 亚基的受体的拮抗剂。 这种化合物因其对不同动物模型中焦虑样行为、社会支配地位和轴突生长锥塌陷的影响而得到研究 .
准备方法
合成路线和反应条件
TCS1105 的合成涉及多个步骤,从市售前体开始。关键步骤通常包括:
苯二氮卓环的形成: 这是通过邻二胺与合适的二酮之间的缩合反应实现的。
功能化: 使用卤化和酰胺化等标准有机合成技术引入氟和酰胺基等官能团。
纯化: 使用重结晶或色谱等技术对最终产物进行纯化,以达到高纯度。
工业生产方法
TCS1105 的工业生产可能涉及扩大实验室合成方法。这包括优化大规模反应的反应条件,确保质量和产率的一致性,并实施高效的纯化工艺。使用自动化反应器和连续流化学可以提高生产过程的效率和可扩展性。
化学反应分析
反应类型
TCS1105 会发生各种化学反应,包括:
氧化: 将氧原子引入分子中,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 去除氧原子或添加氢原子,通常使用氢化铝锂等还原剂。
取代: 用另一种官能团替换一个官能团,使用卤素或亲核试剂等试剂。
常用试剂和条件
氧化: 高锰酸钾、过氧化氢和其他氧化剂。
还原: 氢化铝锂、硼氢化钠。
取代: 卤素(氯、溴)、亲核试剂(胺、醇)。
形成的主要产物
从这些反应形成的主要产物取决于使用的特定条件和试剂。例如,氧化可能会产生羟基化的衍生物,而还原可能会产生脱氧化合物。
科学研究应用
化学
在化学中,TCS1105 被用作模型化合物来研究苯二氮卓类配体的行为及其与 GABAA 受体的相互作用。它作为开发具有相似或改进特性的新化合物的参考。
生物学
在生物学上,TCS1105 用于研究其对动物模型中焦虑样行为和社会支配地位的影响。它还用于研究轴突生长锥塌陷的机制,为神经元发育和再生提供见解。
医学
在医学上,TCS1105 在开发新的抗焦虑药物方面具有潜在应用。它对 GABAA 受体的双重作用使其成为治疗焦虑症和其他神经系统疾病的有希望的候选药物。
工业
在工业上,TCS1105 可用于开发针对 GABAA 受体的新药物。其独特的性质使其成为创建具有特定受体亚型选择性的药物的宝贵工具。
作用机制
TCS1105 通过与 GABAA 受体结合发挥作用,GABAA 受体是离子通道,介导中枢神经系统中的抑制性神经传递。通过作为包含 α-2 亚基的受体的激动剂,TCS1105 增强抑制性信号,从而减少焦虑样行为。 相反,它对包含 α-1 亚基的受体的拮抗作用调节其他行为效应,例如社会支配地位 .
相似化合物的比较
类似化合物
地西泮: 一种众所周知的苯二氮卓类药物,具有抗焦虑、镇静和肌肉松弛作用。
阿普唑仑: 另一种苯二氮卓类药物,主要用于治疗焦虑症和惊恐症。
劳拉西泮: 与地西泮相似,用于其抗焦虑和镇静作用,但作用时间更短。
TCS1105 的独特性
TCS1105 的独特之处在于其对 GABAA 受体的双重作用,根据受体亚型既充当激动剂又充当拮抗剂。这种选择性作用允许更具针对性的效果,潜在地减少与非选择性苯二氮卓类药物相关的副作用。 此外,它调节社会行为和轴突生长锥塌陷的能力使其成为研究复杂神经过程的宝贵工具 .
生物活性
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a unique structure characterized by an indole moiety and a 4-fluorobenzyl group attached to a 2-oxoacetamide scaffold. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetic properties.
- Molecular Formula: C17H13FN2O
- Molecular Weight: 296 g/mol
- LogP: 2.84 (indicating moderate lipophilicity)
Synthesis Methods
The synthesis of this compound generally involves several key reactions:
- Formation of Indole Derivative: The precursor indole is synthesized through cyclization reactions.
- Acetamide Coupling: The indole derivative is then coupled with the 4-fluorobenzyl group and an acetamide moiety.
- Purification: The final product is purified using chromatographic techniques to achieve high yield and purity.
Antitumor Activity
This compound has demonstrated significant antitumor activity in various studies:
- Cell Lines Tested: The compound has been evaluated against several human cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
- HepG2 (liver cancer)
In vitro studies have shown that this compound exhibits potent anti-proliferative effects, with IC50 values indicating effective cytotoxicity against these cancer cell lines. For instance, derivatives of this compound have been reported to induce apoptosis through activation of caspases, particularly caspase-8 and caspase-3, leading to cell death mechanisms involving poly ADP-ribose polymerase (PARP) cleavage .
The mechanism through which this compound exerts its biological effects appears to involve:
- Caspase Activation: The compound induces the activation of caspases responsible for apoptosis.
- Cell Cycle Arrest: It has been observed to cause G2/M phase arrest in treated cancer cells, indicating disruption in cell cycle progression .
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(4-chlorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide | Structure | Contains a chlorine atom; may affect biological activity differently. |
| N-(5-chloroindol-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide | Structure | Different substitution pattern on the indole ring; influences pharmacological properties. |
| N-(adamantan-1-yl)-2-(1H-indol-3-yl)-2-oxoacetamide | Structure | Incorporates an adamantane moiety; potentially enhances lipophilicity and receptor binding. |
The distinct fluorinated benzyl group in this compound may contribute to its unique pharmacokinetic properties compared to its analogs.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental models:
- Antitumor Efficacy : In a study involving HepG2 cells, treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase-dependent pathways .
- Neurological Applications : Preliminary research suggests potential applications in neurology, particularly regarding GABA receptor modulation and implications for conditions such as anxiety and depression.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-12-7-5-11(6-8-12)9-20-17(22)16(21)14-10-19-15-4-2-1-3-13(14)15/h1-8,10,19H,9H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCCHJFFYCGXFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878106 |
Source


|
| Record name | 1H-Indole-3-acetamide, N-[(4-MeO-Ph)Me]-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185391-33-7 |
Source


|
| Record name | 1H-Indole-3-acetamide, N-[(4-MeO-Ph)Me]-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













